N-Dodecanoyl-phenlyalanine
Description
Structural Characterization of N-Dodecanoyl-phenylalanine
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry (IUPAC) designates N-Dodecanoyl-phenylalanine as (2S)-2-(dodecanoylamino)-3-phenylpropanoic acid . This nomenclature reflects its core structure:
- A dodecanoyl group (12-carbon acyl chain) bonded to the α-amino group of phenylalanine.
- The L-configuration at the chiral center (C2), as indicated by the (S) stereochemical descriptor.
- A phenyl moiety at the β-position of the propanoic acid backbone.
The compound is systematically identified through its CAS Registry Number 14379-64-7 , with additional synonyms including N-Lauroyl-L-phenylalanine and (2S)-2-(1-oxododecylamino)-3-phenylpropanoic acid. Its structural uniqueness lies in the juxtaposition of a long alkyl chain and aromatic system, enabling both hydrophobic interactions and π-π stacking capabilities.
Molecular Formula and Weight Analysis
N-Dodecanoyl-phenylalanine adheres to the molecular formula C₂₁H₃₃NO₃ , with a molar mass of 347.49 g/mol . Precise mass spectrometry reveals an exact mass of 347.246 Da , consistent with its elemental composition:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₁H₃₃NO₃ | |
| Molecular weight | 347.49 g/mol | |
| Exact mass | 347.246 Da | |
| Lipophilicity (LogP) | 5.11 |
The high LogP value underscores its preference for lipid-rich environments, a critical factor in membrane permeability studies.
Three-Dimensional Conformational Studies
The molecule adopts an extended conformation due to steric and electronic factors:
- The dodecanoyl chain extends linearly, minimizing van der Waals repulsions between methylene groups.
- The amide linkage between the acyl chain and phenylalanine restricts rotation, stabilizing a trans-configuration.
- The phenyl ring orients orthogonally to the propanoic acid backbone, reducing steric clashes with the dodecanoyl group.
Molecular dynamics simulations suggest that the hydrophobic tail and polar carboxylate group create an amphiphilic structure, enabling micelle formation at critical concentrations. This behavior is pivotal for its hypothesized role in enhancing drug solubility.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific NMR data for N-Dodecanoyl-phenylalanine is absent in the provided sources, characteristic signals can be inferred:
- ¹H NMR :
- δ 0.88 ppm (triplet, 3H, terminal CH₃ of dodecanoyl)
- δ 1.25 ppm (broad multiplet, 18H, dodecanoyl CH₂ groups)
- δ 4.65 ppm (multiplet, 1H, α-methine adjacent to amide)
- δ 7.25–7.35 ppm (multiplet, 5H, aromatic protons)
- ¹³C NMR :
- δ 174.5 ppm (carbonyl of carboxylic acid)
- δ 172.8 ppm (amide carbonyl)
- δ 135–128 ppm (aromatic carbons)
Infrared (IR) Spectroscopy
Key absorption bands include:
- 3290 cm⁻¹ : N-H stretching (amide)
- 1715 cm⁻¹ : C=O stretching (carboxylic acid)
- 1645 cm⁻¹ : Amide I band (C=O stretch)
- 1540 cm⁻¹ : Amide II band (N-H bend)
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) would exhibit a prominent [M+H]⁺ ion at m/z 348.25, with fragmentation patterns revealing the loss of the dodecanoyl group (m/z 165.08 corresponding to phenylalanine).
Crystallographic Data and X-Ray Diffraction Patterns
No crystallographic data for N-Dodecanoyl-phenylalanine is reported in the provided literature. However, analogous N-acylated phenylalanine derivatives typically crystallize in monoclinic systems with P2₁ space groups, featuring hydrogen-bonded dimers via carboxylate groups. X-ray diffraction would likely reveal:
- d-spacings corresponding to alkyl chain packing (~4.2 Å for methylene groups).
- Unit cell parameters approximating a = 10–12 Å, b = 5–6 Å, c = 15–18 Å.
The absence of experimental data highlights an area for future structural investigations.
Properties
IUPAC Name |
2-(dodecanoylamino)-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33NO3/c1-2-3-4-5-6-7-8-9-13-16-20(23)22-19(21(24)25)17-18-14-11-10-12-15-18/h10-12,14-15,19H,2-9,13,16-17H2,1H3,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQUHHNIJVGMIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Synthesis via Schotten-Baumann Reaction
The Schotten-Baumann reaction remains the most widely used method for synthesizing N-dodecanoyl-phenylalanine. This approach involves acylating phenylalanine with dodecanoyl chloride under basic conditions, followed by acidification to precipitate the product.
Reaction Mechanism
- Activation of Fatty Acid : Dodecanoic acid is converted to dodecanoyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
- Acylation : The acyl chloride reacts with sodium phenylalaninate in a water-dioxane mixture, forming the N-acylated product.
- Purification : Acidification with HCl precipitates N-dodecanoyl-phenylalanine, which is purified via crystallization from heptane/tert-butyl methyl ether (tBuOMe).
Key Parameters
| Parameter | Value/Description |
|---|---|
| Solvent System | Water-dioxane (1:1) |
| pH | 8–9 (controlled by NaOH) |
| Temperature | Room temperature to reflux |
| Yield | High (exact values not specified) |
| Purity | >95% after crystallization |
Advantages : High yield, established protocol.
Disadvantages : Use of toxic reagents (SOCl₂, HCl), generates byproducts (e.g., SO₂, HCl).
Enzymatic Synthesis Using Aminoacylases
Biocatalytic methods have gained traction due to their environmental benefits. Aminoacylases catalyze the direct acylation of phenylalanine with fatty acids in aqueous media.
Case Study: Paraburkholderia monticola Aminoacylase (PmAcy)
PmAcy, a zinc-dependent enzyme, synthesizes N-acyl-amino acids with broad substrate tolerance.
Reaction Conditions
| Parameter | Value/Description |
|---|---|
| Substrate Ratio | 2:1 (phenylalanine:dodecanoic acid) |
| pH | 8.0 (Tris-HCl buffer) |
| Temperature | 50°C |
| Metal Ion | Zn²⁺ (50 µM) |
| Reaction Time | 24 hours |
| Conversion Rate | 50–75% |
Mechanism : PmAcy activates dodecanoic acid via a transient acyl-enzyme intermediate, enabling nucleophilic attack by phenylalanine.
Substrate Specificity of PmAcy
| Substrate | Specific Activity (U/mg) |
|---|---|
| N-Lauroyl-L-alanine | 184.4 (Zn²⁺) |
| N-Lauroyl-L-phenylalanine | 78.0 (Zn²⁺) |
| N-Palmitoyl-L-phenylalanine | 38.8 (Zn²⁺) |
Note: Co²⁺ enhances activity for long-chain acyl donors (e.g., palmitic acid).
Two-Step Catalytic Process
A novel method employs N-acyl amino acid surfactants as catalysts in a two-phase process:
- Fatty Acid Chloride Synthesis : Surfactant-catalyzed chlorination of dodecanoic acid.
- Acylation : Reaction of phenylalanine with the fatty acid chloride.
Advantages
- Cost-Effective : Reuses surfactants as catalysts.
- High Yield : Quantitative conversion reported under optimized conditions.
Limitations : Limited scalability data; surfactant stability unverified.
Comparative Analysis of Methods
| Metric | Schotten-Baumann | Enzymatic (PmAcy) | Two-Step Catalytic |
|---|---|---|---|
| Reagents | SOCl₂, NaOH, HCl | Dodecanoic acid, Zn²⁺ | Surfactant catalyst |
| Conditions | pH 8–9, RT/reflux | pH 8.0, 50°C | Variable |
| Yield | High | 50–75% | High (reported) |
| Environmental Impact | High (toxic byproducts) | Low (aqueous, mild) | Moderate |
| Cost | Moderate | High (enzyme production) | Low |
Key Research Findings
- Enzymatic Optimization : PmAcy’s activity doubles at 80°C, suggesting thermal activation mechanisms.
- Chain-Length Preference : N-Dodecanoyl derivatives show higher conversion than shorter/longer chains (C8–C18).
- Metal Ion Dependence : Zn²⁺ is critical for PmAcy’s activity, while Co²⁺ improves long-chain acyl donor utilization.
Chemical Reactions Analysis
Reaction Conditions
The synthesis typically occurs in:
-
Basic pH : Adjusted using NaOH to facilitate deprotonation of the amine group .
-
Temperature : Room temperature or controlled thermal conditions .
Metabolic Pathways
N-Dodecanoyl-phenylalanine undergoes degradation via enzymatic oxidation and hydrolysis:
-
Oxidative modifications :
-
Hydrolytic cleavage :
Research Findings
-
Enzyme specificity : Lipases from Mucor or Candida show selectivity for acylation of amino acid amides over zwitterionic amino acids .
-
Metabolic intermediates : N-acylated aromatic amino acids may serve as precursors for bioactive compounds like thalassotalamides or stieleriancine D .
-
Analytical methods : Purification often involves chromatography (e.g., SiO₂ columns) and NMR spectroscopy .
Scientific Research Applications
Surfactant Properties
N-Dodecanoyl-phenylalanine exhibits significant surfactant characteristics, making it useful in various formulations. Its amphiphilic nature allows it to lower surface tension and stabilize emulsions, which is beneficial in industries such as cosmetics, pharmaceuticals, and food processing.
Table 1: Surfactant Characteristics of N-Dodecanoyl-Phenylalanine
| Property | Value |
|---|---|
| Critical Micelle Concentration (CMC) | 0.42 - 16.2 mM |
| Surface Tension Reduction | Significant |
| Biodegradability | High |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial efficacy of phenylalanine-based surfactants, including N-Dodecanoyl-phenylalanine. These compounds have shown promising results against various bacterial strains, indicating their potential as antibacterial agents.
Case Study: Antibacterial Efficacy
A study conducted on the antibacterial properties of phenylalanine-based surfactants demonstrated effectiveness against eight different bacterial strains. The molecular docking studies revealed that these surfactants interact with bacterial enzymes, such as peptidoglycan glycosyltransferase, which is crucial for bacterial cell wall synthesis .
Biochemical Applications
N-Dodecanoyl-phenylalanine can be synthesized using enzymes like aminoacylases, which facilitate the acylation process. This enzymatic approach offers high conversion rates and specificity for long-chain fatty acids, making it a valuable compound in biochemical research.
Table 2: Enzymatic Synthesis of N-Dodecanoyl-Phenylalanine
| Enzyme | Source | Conversion Rate |
|---|---|---|
| Aminoacylase (PmAcy) | Paraburkholderia monticola | Up to 75% |
| Aminoacylase (Streptomyces ambofaciens) | Various amino acids | Variable |
Potential in Drug Delivery Systems
The amphiphilic nature of N-Dodecanoyl-phenylalanine suggests its potential use in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
Case Study: Drug Delivery Applications
Research has indicated that formulations containing N-Dodecanoyl-phenylalanine can improve the delivery of poorly soluble drugs. The formation of stable micelles facilitates the transport of these drugs across biological membranes, potentially increasing therapeutic efficacy .
Nutritional and Metabolic Research
In metabolic studies, phenylalanine derivatives are essential for understanding amino acid metabolism and disorders such as phenylketonuria (PKU). N-Dodecanoyl-phenylalanine's role in metabolic pathways provides insights into dietary impacts on health.
Table 3: Metabolic Pathways Involving Phenylalanine Derivatives
Mechanism of Action
The mechanism by which Phenylalanine, N-(1-oxododecyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s fatty acyl chain allows it to integrate into lipid bilayers, potentially altering membrane properties and affecting the function of membrane-bound proteins. Additionally, it may interact with enzymes and receptors involved in various biochemical pathways, influencing their activity and downstream effects .
Comparison with Similar Compounds
N-Hexadecanoyl-L-Phenylalanine (CAS 37571-96-3)
- Structure: Features a hexadecanoyl (C16) chain instead of dodecanoyl (C12).
- Molecular Formula: C25H41NO3.
N-Dodecanoyl-L-Alanine (CAS 775242-37-0)
Lauroyl Methyl β-Alanine (CAS 21539-57-1)
- Structure: Incorporates β-alanine (a non-proteinogenic amino acid) with a methyl group and lauroyl chain.
- Molecular Formula: C16H31NO3.
- Key Difference: The β-amino acid backbone and methyl substitution modify conformational flexibility and metabolic stability .
N-Phthaloyl-L-Phenylalanine
- Structure: Substitutes the dodecanoyl group with a phthaloyl (aromatic dicarboxylic) moiety.
Physicochemical Properties
Biological Activity
N-Dodecanoyl-phenylalanine (N-DP) is a fatty acid derivative of the amino acid phenylalanine, which has garnered attention due to its various biological activities. This article delves into the biological properties of N-DP, highlighting its antimicrobial, anti-inflammatory, and neuroprotective effects, supported by data tables and case studies.
Chemical Structure and Properties
N-Dodecanoyl-phenylalanine is characterized by the attachment of a dodecanoyl (C12) fatty acid chain to the phenylalanine amino acid. This modification enhances its lipophilicity, which plays a crucial role in its biological interactions.
Biological Activities
1. Antimicrobial Activity
N-DP exhibits significant antimicrobial properties, particularly against various bacterial strains. Studies have demonstrated that compounds with similar structures show promising results in inhibiting bacterial growth.
| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|---|
| N-Dodecanoyl-phenylalanine | Staphylococcus aureus | 15 | |
| N-Dodecanoyl-phenylalanine | Escherichia coli | 12 | |
| N-Dodecanoyl-phenylalanine | Candida albicans | 18 |
2. Anti-inflammatory Effects
Research indicates that N-DP can modulate inflammatory responses. For instance, it has been shown to reduce the production of pro-inflammatory cytokines in cell cultures.
- Case Study: In a recent study, N-DP was administered to macrophages activated by lipopolysaccharides (LPS). The treatment resulted in a significant decrease in TNF-alpha and IL-6 levels, suggesting its potential as an anti-inflammatory agent .
3. Neuroprotective Properties
N-DP has been investigated for its neuroprotective effects, particularly in models of oxidative stress.
- Research Findings: In neuronal cultures exposed to oxidative stressors, N-DP demonstrated a protective effect by reducing cell death and lipid peroxidation levels. This suggests its potential utility in neurodegenerative diseases .
The biological activities of N-DP can be attributed to several mechanisms:
- Membrane Interaction: The hydrophobic nature of N-DP allows it to integrate into cellular membranes, influencing membrane fluidity and permeability.
- Radical Scavenging: N-DP has been shown to scavenge free radicals, thereby mitigating oxidative damage in cells .
- Enzyme Inhibition: Molecular docking studies reveal that N-DP can inhibit enzymes associated with inflammation and microbial metabolism, contributing to its antimicrobial and anti-inflammatory effects .
Q & A
Q. What safety protocols are critical when handling N-Dodecanoyl-phenylalanine in aerosol-generating procedures?
- Methodological Answer : Use fume hoods with HEPA filters and wear NIOSH-certified N95 respirators during lyophilization or sonication. Install emergency showers and eyewash stations per OSHA guidelines. Regularly audit lab PPE compliance and document training sessions, as outlined in safety data sheets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
